

Application Notes and Protocols for Studying Protein-Protein Interactions with BRD5080

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5080 is a potent, cell-permeable small molecule that acts as a positive allosteric modulator (PAM) of the G protein-coupled receptor 65 (GPR65).[1] GPR65, also known as TDAG8, is a proton-sensing receptor predominantly expressed in immune cells and implicated in inflammatory diseases and cancer.[2][3][4] As an allosteric modulator, BRD5080 binds to a site on GPR65 distinct from the orthosteric proton-binding site, inducing a conformational change that potentiates the receptor's signaling activity.[1][5] This property makes BRD5080 a valuable tool for studying the dynamic protein-protein interactions (PPIs) that govern GPR65 signaling cascades.

These application notes provide a guide for utilizing **BRD5080** to investigate GPR65-mediated PPIs, offering detailed protocols for key experiments and illustrative data.

Mechanism of Action of BRD5080

BRD5080 enhances the GPR65-dependent production of cyclic AMP (cAMP) in response to acidic pH.[1] GPR65 couples to multiple G protein subtypes, including Gαs, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[2][6][7] By stabilizing an active conformation of GPR65, **BRD5080** can be used to modulate the interaction of GPR65 with its downstream effectors, such as G proteins and arrestins. This modulation provides a means to



dissect the components of the GPR65 signalosome and to screen for novel interacting partners.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data illustrating the utility of **BRD5080** in studying GPR65 PPIs.

Table 1: Effect of BRD5080 on GPR65-Gas Interaction

Condition	BRET Ratio (Mean ± SD)	Fold Change over Basal
Basal	0.25 ± 0.03	1.0
Acidic pH (6.5)	0.55 ± 0.05	2.2
BRD5080 (10 μM)	0.40 ± 0.04	1.6
Acidic pH (6.5) + BRD5080 (10 μM)	0.85 ± 0.07	3.4

Table 2: Co-Immunoprecipitation of GPR65 and β-arrestin-2

Treatment	β-arrestin-2 Band Intensity (Arbitrary Units, Mean ± SD)
Vehicle	150 ± 20
Acidic pH (6.5)	450 ± 35
BRD5080 (10 μM)	250 ± 28
Acidic pH (6.5) + BRD5080 (10 μM)	700 ± 50

Table 3: BRD5080-Induced cAMP Production in GPR65-Expressing Cells



Condition	cAMP Concentration (nM, Mean ± SD)	EC50 (pH)
No BRD5080	85 ± 9	6.8
BRD5080 (1 μM)	120 ± 11	7.0
BRD5080 (10 μM)	180 ± 15	7.2

Experimental Protocols

Herein are detailed protocols for key experiments to study GPR65 PPIs using BRD5080.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) for GPR65-Gαs Interaction

This protocol is designed to monitor the interaction between GPR65 and G α s in live cells using BRET.

Materials:

- HEK293 cells
- Expression vectors for GPR65-Rluc8 (donor) and Venus-Gαs (acceptor)
- Opti-MEM
- Lipofectamine 2000
- Coelenterazine h
- Phosphate-Buffered Saline (PBS)
- Assay buffer (HEPES-buffered saline, pH 7.4 and pH 6.5)
- BRD5080 stock solution (in DMSO)
- · White, clear-bottom 96-well plates



BRET-compatible plate reader

Procedure:

- Cell Culture and Transfection:
 - 1. Seed HEK293 cells in a 6-well plate at a density of 5×10^5 cells/well.
 - 2. 24 hours later, co-transfect the cells with GPR65-Rluc8 and Venus-Gαs expression vectors using Lipofectamine 2000 according to the manufacturer's instructions. A 1:3 donor-to-acceptor plasmid ratio is recommended as a starting point.
- Cell Plating for BRET Assay:
 - 1. 24 hours post-transfection, detach the cells and resuspend them in Opti-MEM.
 - 2. Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000 cells/well.
 - 3. Incubate for another 24 hours.
- BRET Assay:
 - 1. Carefully remove the culture medium.
 - 2. Wash the cells once with 100 μ L of PBS.
 - 3. Add 80 μ L of assay buffer (pH 7.4 or pH 6.5) containing the desired concentration of **BRD5080** or vehicle (DMSO). Incubate for 15 minutes at 37°C.
 - 4. Add 10 μ L of Coelenterazine h to a final concentration of 5 μ M.
 - 5. Immediately measure the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.
- Data Analysis:
 - 1. Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 485 nm.
 - 2. Normalize the data to the basal condition (pH 7.4, vehicle treatment).





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BRET experimental workflow for GPR65-Gas interaction.

Protocol 2: Co-Immunoprecipitation (Co-IP) for GPR65 and β -arrestin-2 Interaction

This protocol describes the immunoprecipitation of GPR65 to detect its interaction with β -arrestin-2 upon stimulation.

Materials:

- HEK293 cells stably expressing HA-tagged GPR65
- DMEM with 10% FBS
- Assay buffer (pH 7.4 and pH 6.5)
- BRD5080 stock solution (in DMSO)
- Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
- Anti-HA antibody
- Anti-β-arrestin-2 antibody
- Protein A/G magnetic beads
- SDS-PAGE gels
- Western blotting apparatus and reagents



Procedure:

- Cell Stimulation:
 - Culture HA-GPR65 expressing HEK293 cells in 10 cm dishes until they reach 80-90% confluency.
 - 2. Treat the cells with assay buffer (pH 7.4 or pH 6.5) containing **BRD5080** or vehicle for 10 minutes at 37°C.
- Cell Lysis:
 - 1. Wash the cells twice with ice-cold PBS.
 - 2. Add 1 mL of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
 - 3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - 4. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
 - 1. Transfer the supernatant to a new tube. Reserve a small aliquot as the input control.
 - 2. Add 2 μ g of anti-HA antibody to the lysate and incubate for 2 hours at 4°C with gentle rotation.
 - 3. Add 30 μ L of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
 - 4. Wash the beads three times with 1 mL of lysis buffer.
- Western Blotting:
 - Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

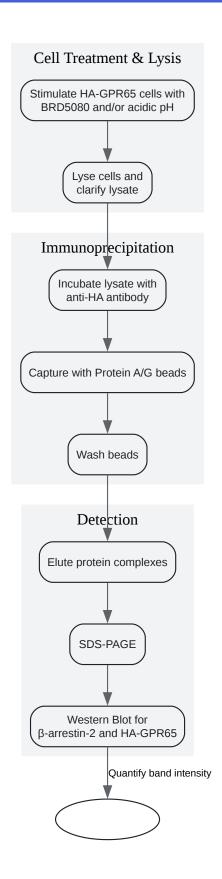
Methodological & Application





- 2. Separate the proteins by SDS-PAGE.
- 3. Transfer the proteins to a PVDF membrane.
- 4. Probe the membrane with anti- β -arrestin-2 antibody and anti-HA antibody.
- 5. Detect the bands using an appropriate secondary antibody and chemiluminescence substrate.





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Co-IP workflow for GPR65 and β -arrestin-2 interaction.



Protocol 3: cAMP Assay

This protocol measures the intracellular cAMP levels in response to GPR65 activation.

Materials:

- HEK293 cells expressing GPR65
- Assay buffer (HEPES-buffered saline, pH adjusted from 8.0 to 6.0)
- BRD5080 stock solution (in DMSO)
- IBMX (phosphodiesterase inhibitor)
- cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based)
- White 96-well plates

Procedure:

- Cell Plating:
 - Seed GPR65-expressing HEK293 cells into a white 96-well plate at a density of 20,000 cells/well.
 - 2. Incubate for 24 hours.
- · cAMP Assay:
 - 1. Remove the culture medium and add 50 μ L of assay buffer containing 500 μ M IBMX. Incubate for 30 minutes at 37°C.
 - 2. Add 50 μ L of assay buffer of varying pH containing different concentrations of **BRD5080** or vehicle.
 - 3. Incubate for 30 minutes at 37°C.
 - 4. Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

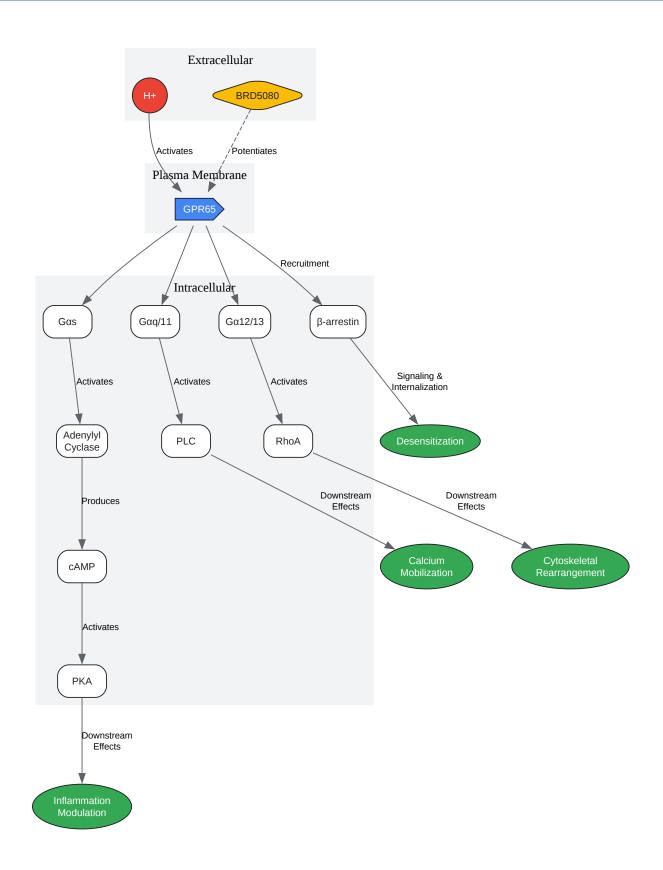


- Data Analysis:
 - 1. Generate a standard curve if using an ELISA or HTRF kit.
 - 2. Calculate the cAMP concentration for each condition.
 - 3. Plot the cAMP concentration against the pH to determine the EC50 for pH in the presence and absence of **BRD5080**.

Signaling Pathway Diagram

The following diagram illustrates the GPR65 signaling pathway and the modulatory effect of BRD5080.





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GPR65 signaling pathways modulated by BRD5080.



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